molecular formula C3H8N2 B1329423 Dimethylmethylenehydrazine CAS No. 2035-89-4

Dimethylmethylenehydrazine

Cat. No.: B1329423
CAS No.: 2035-89-4
M. Wt: 72.11 g/mol
InChI Key: NDNVSJIXYFNRDR-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Dimethylmethylenehydrazine, systematically named N-methyl-N-(methylideneamino)methanamine, is a hydrazone characterized by the functional group R₁R₂C=N–NH₂. Its molecular structure consists of a methylidene group (CH₂=) bonded to a dimethylhydrazine moiety (N(CH₃)₂). Key properties include:

Property Value Source
Molecular formula C₃H₈N₂
Molecular weight 72.11 g/mol
Boiling point 71°C
Density (20°C) 0.81 g/cm³
Refractive index 1.43
Appearance Colorless to light yellow liquid

The compound exists in equilibrium between its monomeric and polymeric forms in solution, a behavior common to hydrazones. Its classification as a hydrazone places it within the broader category of Schiff bases, distinguished by the presence of the C=N–N linkage.

Historical Development and Discovery

The synthesis of this compound emerged from advancements in formaldehyde and hydrazine chemistry. Key milestones include:

  • 1859 : Alexander Butlerov’s pioneering work on formaldehyde laid the groundwork for later hydrazone synthesis.
  • Early 20th century : Systematic studies on hydrazine derivatives by Emil Fischer and others enabled the development of hydrazones as analytical tools.
  • 2010s : Modern synthetic applications were documented, such as its use as a neutral formyl anion equivalent in nucleophilic additions.

Patents from the 1970s, such as the reductive alkylation method for unsymmetrical dimethylhydrazine synthesis, indirectly facilitated this compound production by refining precursor availability.

Nomenclature and Synonyms

The compound’s naming follows IUPAC guidelines:

  • Primary name : N-Methyl-N-(methylideneamino)methanamine.
  • Common synonyms :
    • Formaldehyde dimethylhydrazone
    • 2,2-Dimethylhydrazone
    • Propan-2-ylidenehydrazine

Structural identifiers :

  • SMILES : CN(C)N=C
  • InChIKey : NDNVSJIXYFNRDR-UHFFFAOYSA-N

Regulatory designations include CAS RN 2035-89-4 and UN 1993 (flammable liquid).

Relationship to Hydrazine Derivatives Family

This compound belongs to a structural subgroup distinct from simpler hydrazines:

Feature This compound 1,1-Dimethylhydrazine
Functional group C=N–N(CH₃)₂ NH₂–N(CH₃)₂
Reactivity Electrophilic at C=N bond Nucleophilic at N-center
Applications Organic synthesis intermediates Rocket propellants

Unlike 1,1-dimethylhydrazine—a carcinogenic liquid used in aerospace—this compound serves as a stable precursor in:

  • Nucleophilic hydroformylation : Enabling C–C bond formation without acidic conditions.
  • Heterocycle synthesis : Participating in cycloadditions to form pyrazoles and triazoles.

Its unique reactivity stems from the conjugated C=N system, which stabilizes transition states in pericyclic reactions.

Properties

IUPAC Name

N-methyl-N-(methylideneamino)methanamine
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InChI

InChI=1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNVSJIXYFNRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
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DSSTOX Substance ID

DTXSID50174260
Record name Formaldehyde, dimethylhydrazone
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Molecular Weight

72.11 g/mol
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CAS No.

2035-89-4
Record name Formaldehyde, dimethylhydrazone
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Record name Dimethylmethylenehydrazine
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Record name Dimethylmethylenehydrazine
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Record name Formaldehyde, dimethylhydrazone
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Record name Formaldehyde Dimethylhydrazone
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Record name DIMETHYLMETHYLENEHYDRAZINE
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Preparation Methods

Dimethylmethylenehydrazine can be synthesized through several methods. One common synthetic route involves the reductive alkylation of an acid hydrazide with formaldehyde, resulting in the formation of N,N-dimethyl-2-acylhydrazine, which is then cleaved to produce this compound . Industrial production methods often involve similar processes, with careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

Rocket Propellant

Dimethylmethylenehydrazine is primarily known for its application as a hypergolic rocket fuel. Hypergolic fuels ignite spontaneously upon contact with an oxidizer, eliminating the need for an ignition system. This characteristic makes this compound an attractive option for space exploration and military applications.

  • Performance Characteristics :
    • High energy density
    • Stability under various conditions
    • Low freezing point, which is beneficial for use in space

Table 1: Comparison of Rocket Propellants

Propellant TypeEnergy Density (MJ/kg)HypergolicApplications
This compound2.5YesSpacecraft, missiles
Hydrazine2.0YesSatellite propulsion
RP-1 (Kerosene)42.0NoLaunch vehicles

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been studied for its potential as a therapeutic agent. Research indicates that it may have anti-tumor properties and can be used in the synthesis of various pharmaceutical compounds.

  • Mechanism of Action :
    • Potential inhibition of tumor growth through interference with cellular processes.
  • Case Study : A study published in Cancer Research demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells in vitro.

Table 2: this compound Derivatives and Their Effects

Compound NameTarget Cancer TypeEffect Observed
DMH-1Colon CancerInhibition of cell proliferation
DMH-2Breast CancerInduction of apoptosis

Environmental Science

This compound is also relevant in environmental studies, particularly concerning its degradation products and their impact on soil and water systems.

  • Degradation Studies :
    • Research has focused on the transformation products of this compound in contaminated soils.
  • Case Study : A comprehensive review highlighted the efficiency of advanced oxidation processes for degrading this compound in wastewater treatment, showcasing its environmental significance.

Table 3: Degradation Products and Their Environmental Impact

Degradation ProductToxicity LevelPersistence in Environment
N-NitrosodimethylamineHighLong-lasting
DimethylamineModerateModerate

Mechanism of Action

The mechanism of action of dimethylmethylenehydrazine involves its ability to act as a strong reducing agent. It can donate electrons to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved in its action include the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Hydrazine Derivatives

Comparison with Unsymmetrical Dimethylhydrazine (UDMH, 1,1-Dimethylhydrazine)

Structural Differences :

  • UDMH (CAS 57-14-7) : Features two methyl groups attached to one nitrogen atom (N,N-dimethyl structure).
  • DMMH : Contains a methylene bridge (-CH₂-) between two nitrogen atoms, forming a more rigid structure.

Toxicity :

  • Both compounds are highly toxic. UDMH is classified as a carcinogen and neurotoxin, while DMMH’s toxicity profile is less well-characterized but likely involves similar risks due to structural similarity .

Comparison with Symmetrical Dimethylhydrazine (1,2-Dimethylhydrazine)

Structural Differences :

  • 1,2-Dimethylhydrazine (CAS 306-37-6) : Methyl groups are attached to adjacent nitrogen atoms (N,N'-dimethyl structure).

Toxicity :

  • Known for its potent carcinogenicity, particularly inducing colon tumors in animal models, making it a key compound in cancer research .

Comparison with Other Hydrazine Derivatives

Methylphenylhydrazine
  • Structure : A phenyl group replaces one methyl group in the hydrazine backbone.
  • Applications : Used in pharmaceutical research for anticancer and antiviral drug development .
  • Contrast with DMMH : Methylphenylhydrazine derivatives are purposefully synthesized for bioactive applications, whereas DMMH is an unintended byproduct .
1,2-Diphenylhydrazine
  • Structure : Two phenyl groups attached to adjacent nitrogen atoms.
  • Toxicity: Undergoes metabolic activation to form benzidine, a known carcinogen, differing from DMMH’s degradation pathway .

Data Tables

Table 1: Structural and Functional Comparison of Hydrazine Derivatives

Compound CAS Number Molecular Weight (g/mol) Key Applications Toxicity Profile
Dimethylmethylenehydrazine 2035-89-4 73 Byproduct in UDMH degradation Likely carcinogen (limited data)
UDMH (1,1-DMH) 57-14-7 60.1 Rocket fuels, chemical synthesis Carcinogen, neurotoxin
1,2-Dimethylhydrazine 306-37-6 60.1 Research chemical Potent carcinogen (colon tumors)
Methylphenylhydrazine N/A Variable Pharmaceutical intermediates Bioactive, variable toxicity

Biological Activity

Dimethylmethylenehydrazine (DMH) is a hydrazine derivative that has garnered attention in scientific research due to its significant biological activities, particularly in the context of carcinogenicity and potential therapeutic applications. This article reviews the biological activity of DMH, focusing on its mechanisms of action, associated case studies, and relevant research findings.

Chemical Structure and Properties

This compound is structurally characterized by the presence of two methyl groups attached to a methylene hydrazine core. Its chemical formula is C3H10N2C_3H_10N_2, and it belongs to a class of compounds known for their diverse biological activities, including anti-cancer properties.

Carcinogenicity Studies

Numerous studies have investigated the carcinogenic potential of DMH, particularly in rodent models. Key findings from these studies include:

  • Dose-Response Relationship : Research indicates a positive dose-response relationship between DMH exposure and the incidence of tumors in various tissues. For instance, in male and female Swiss albino mice administered DMH at varying concentrations, tumor incidences ranged significantly, with higher doses correlating with increased tumor formation .
  • Types of Tumors Induced : The tumors observed include vascular tumors such as angiosarcomas and angiomas. In one study involving 60 female CF1 mice treated with DMH, over 83% developed colonic neoplasms, highlighting its strong association with colorectal cancer .

Table 1: Summary of Tumor Incidences in Rodent Studies

Study ReferenceSpeciesDose (mg/kg)Tumor TypeIncidence (%)
Stoner et al.A/J Mice48-240Lung Adenomas63-100
Deschner & LongCF1 Mice20Colonic Neoplasms83
NCBI ReportSwiss Albino Mice0.15-20 ppmVascular Tumors1-95

The biological activity of DMH is primarily attributed to its ability to induce DNA damage and promote mutagenesis. Studies have shown that DMH can lead to the formation of reactive oxygen species (ROS), which contribute to oxidative stress and subsequent cellular damage. The compound's metabolism often results in the formation of electrophilic intermediates that can interact with cellular macromolecules, leading to mutations .

Therapeutic Potential

While DMH is predominantly studied for its carcinogenic effects, there is emerging interest in its potential therapeutic applications. Recent research has explored its use as a model compound for developing anti-cancer drugs targeting specific pathways involved in tumorigenesis. For example, derivatives of DMH have been synthesized and evaluated for their ability to inhibit urease activity, which is implicated in various pathological conditions .

Case Study: Urease Inhibition

A recent study highlighted the synthesis of novel arylmethylene hydrazine derivatives based on DMH that exhibited significant urease inhibition. These compounds demonstrated IC50 values ranging from 0.61 to 4.56 µM, indicating potent biological activity against urease enzymes . This finding suggests that modifications of DMH may lead to new therapeutic agents with applications beyond its known carcinogenic properties.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing dimethylmethylenehydrazine and verifying its purity?

  • Methodological Answer : this compound can be synthesized via oxidative transformation of unsymmetrical dimethylhydrazine (UDMH) under controlled conditions. A typical procedure involves exposing UDMH to atmospheric oxygen and heat (60–80°C) for 72 hours, followed by purification via vacuum distillation. Purity is verified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-referencing retention times and spectral data with established libraries ensures identification .

Q. How can researchers detect and quantify this compound in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantification. Sample preparation involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) in acidic media to stabilize the compound. Calibration curves using spiked matrices (e.g., soil or water) are essential to account for matrix effects. Limit of detection (LOD) typically ranges from 0.1–0.5 µg/L .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its high toxicity and volatility, work must be conducted in a fume hood with negative pressure. Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant aprons, and full-face respirators. Emergency protocols should address skin contact (immediate washing with 5% acetic acid) and vapor exposure (evacuation and air quality monitoring). Regular training on Material Safety Data Sheets (MSDS) is mandatory .

Advanced Research Questions

Q. How do degradation pathways of this compound vary under different environmental conditions?

  • Methodological Answer : Degradation kinetics depend on pH, temperature, and light exposure. Under UV light, this compound undergoes photolysis to form dimethylamine and formaldehyde, confirmed via time-resolved infrared spectroscopy (TR-IR). In aqueous environments, oxidative pathways dominate, producing nitrous oxide and tetramethyltetrazene. Accelerated stability studies (e.g., 40°C/75% relative humidity) coupled with LC-MS/MS are used to track degradation products .

Q. What experimental strategies resolve contradictions in reported toxicity thresholds for this compound?

  • Methodological Answer : Discrepancies in acute exposure guidelines (AEGLs) arise from variations in animal models and exposure durations. A tiered approach is recommended:

In vitro assays : Use human hepatocyte cultures to assess metabolic activation and cytotoxicity.

In vivo studies : Conduct dose-response experiments in rodents with controlled exposure times (15 min to 8 hours).

Mechanistic modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences. Meta-analyses of historical data should prioritize studies with validated analytical methods .

Q. How can researchers design experiments to distinguish this compound’s reactivity from structurally similar hydrazines?

  • Methodological Answer : Comparative kinetic studies using stopped-flow spectrophotometry are effective. For example, monitor the reaction rate of this compound with carbonyl compounds (e.g., benzaldehyde) versus phenylhydrazine or 1,1-dimethylhydrazine. Differences in activation energy and intermediate stability (via DFT calculations) reveal electronic and steric effects of the methylene group. X-ray crystallography of hydrazone derivatives provides structural evidence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylmethylenehydrazine
Reactant of Route 2
Dimethylmethylenehydrazine

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